4-Amino-2-methylquinolin-6-ol vs. N-(4-amino-2-methylquinolin-6-yl)-2-phenylbenzamide: A Foundational Scaffold with Differentiated Target Binding
While 4-Amino-2-methylquinolin-6-ol serves as the core scaffold for potent ORL1 antagonists, it is its derivatives that exhibit the target activity. The parent compound's value is defined by its amenability to derivatization, which leads to high-affinity antagonists. For instance, a simple derivative, N-(4-amino-2-methylquinolin-6-yl)-2-phenylbenzamide, inhibited 51.7% of nociceptin binding to the ORL1 receptor at a concentration of 10 µM [1]. More elaborate derivatives built from this core, such as JTC-801, achieve Ki values of 8.2 nM at the same receptor . This demonstrates the scaffold's capacity for generating both moderate and extremely potent compounds, a versatility not shared by simpler quinoline analogs lacking the 4-amino substitution pattern.
| Evidence Dimension | Nociceptin Binding Inhibition at ORL1 Receptor |
|---|---|
| Target Compound Data | 4-Amino-2-methylquinolin-6-ol (parent scaffold): Not directly active. Derivative (N-(4-amino-2-methylquinolin-6-yl)-2-phenylbenzamide) inhibits 51.7% of binding at 10 µM. |
| Comparator Or Baseline | JTC-801 (a more advanced derivative of the scaffold): Ki = 8.2 nM. |
| Quantified Difference | A 3-order of magnitude difference in affinity (from µM binding to nM Ki) is achievable through rational design on this specific scaffold. |
| Conditions | In vitro radioligand binding assay using recombinant human ORL1 receptor. |
Why This Matters
This demonstrates that the 4-amino-2-methylquinolin-6-ol core is a validated, privileged scaffold for developing high-affinity ORL1 ligands, a target of significant therapeutic interest for novel analgesics.
- [1] Shinkai, H., et al. (2000). 4-Aminoquinolines: novel nociceptin antagonists with analgesic activity. Journal of Medicinal Chemistry, 43(24), 4667-77. View Source
